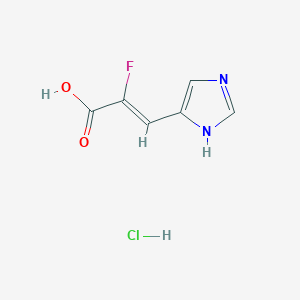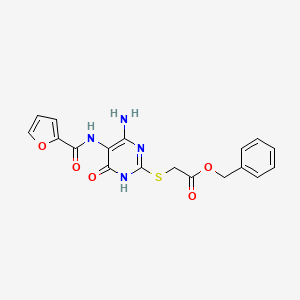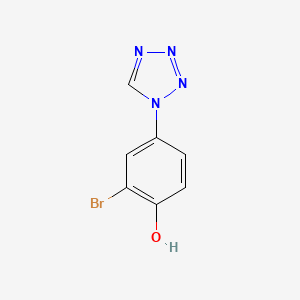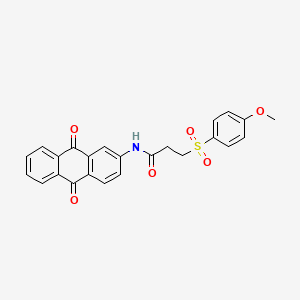
2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride” is a chemical compound with the molecular formula C6H6ClFN2O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in a variety of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers .
Synthesis Analysis
Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as FTIR, elemental analyses, mass spectrometry, 1 H NMR, and 13 C NMR .Chemical Reactions Analysis
The chemical reactions of imidazole derivatives are diverse due to the presence of two nitrogen atoms in the imidazole ring . These compounds show both acidic and basic properties, making them amphoteric in nature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Dyes for Solar Cells and Other Optical Applications
Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . Their unique chemical properties make them suitable for these applications.
Functional Materials
Imidazoles are utilized in the development of functional materials . Their versatile chemical structure allows them to be used in a wide range of material applications.
Catalysis
Imidazoles are also used in catalysis . Their ability to act as both a donor and acceptor of electrons makes them useful in various catalytic processes.
Antimicrobial Activity
Some derivatives of imidazoles have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.
Cytotoxic and Apoptosis-Inducing Agents
Certain imidazole derivatives have been found to induce cytotoxicity and apoptosis . This suggests potential applications in cancer therapy.
Mecanismo De Acción
Safety and Hazards
The safety and hazards of imidazole derivatives can vary depending on the specific compound. For example, some imidazole derivatives are used in commercial drugs such as clotrimazole (antifungal), dipyrone (antipyretic), rimonabant (antiobesity), miconazole (antifungal), celecoxib (anti-inflammatory), clemizole (antihistaminic agent), etc .
Direcciones Futuras
Imidazole derivatives have a broad range of therapeutic values, including antimicrobial, anti-infective, anti-cancer, anti-tumor, anti-oxidant, and anti-viral activities . These compounds can act as lead molecules for the development of new drugs . Therefore, the future directions in the study of imidazole derivatives could involve the development of novel drugs to overcome current public health problems .
Propiedades
IUPAC Name |
(Z)-2-fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h1-3H,(H,8,9)(H,10,11);1H/b5-1-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDSTOXHVSIXSO-QYUSEIPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=C(C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C(/C(=O)O)\F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2627480.png)
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2627483.png)







![methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2627495.png)